molecular formula C15H18N4O2 B7024940 Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate

Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate

Cat. No.: B7024940
M. Wt: 286.33 g/mol
InChI Key: HUMILLQOVKPNHB-UHFFFAOYSA-N
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Description

Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate ester group, a triazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Coupling Reactions: The final step involves coupling the triazole derivative with the benzoate ester under conditions that facilitate the formation of the desired product, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the triazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Acid catalysts (sulfuric acid, hydrochloric acid), base catalysts (sodium hydroxide, potassium carbonate).

Major Products

    Oxidation Products: Oxidized derivatives of the cyclopropyl group or triazole ring.

    Reduction Products: Reduced forms of the triazole ring or ester group.

    Substitution Products: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity or stability, while the benzoate ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[(5-phenyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
  • Methyl 4-[[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
  • Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]ethyl]benzoate

Uniqueness

Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-13(11-7-8-11)17-18-15(19)16-9-10-3-5-12(6-4-10)14(20)21-2/h3-6,11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMILLQOVKPNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1NCC2=CC=C(C=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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